molecular formula C12H7ClF3N B1388584 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214341-78-2

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1388584
CAS No.: 1214341-78-2
M. Wt: 257.64 g/mol
InChI Key: SKVUGKFHWGNTMW-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom, a phenyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced using a fluidized-bed reactor. This method involves the reaction of β-picoline with chlorine and hydrogen fluoride over a CrO-Al catalyst at a temperature of 300°C. The total yield of the desired product can reach up to 66.6% under optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in the presence of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms, which are known for their enhanced pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Trifluoromethylpyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-3-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUGKFHWGNTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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